Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-
Description
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Properties
IUPAC Name |
2-chloro-5-(methylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULGDFLFEUYACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071821 | |
| Record name | Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- | |
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Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68901-09-7 | |
| Record name | 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68901-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 2-chloro-5-((methylamino)sulfonyl)- | |
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| Record name | Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- | |
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| Record name | Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- | |
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| Record name | 2-chloro-5-(methylsulphamoyl)benzoic acid | |
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| Record name | 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid | |
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Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 2-chloro-5-(methylsulfamoyl)benzoic acid
Introduction
2-chloro-5-(methylsulfamoyl)benzoic acid is a key chemical intermediate, structurally related to the potent loop diuretic, furosemide. Its synthesis and purification require robust analytical methodologies to confirm its identity, purity, and structural integrity. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for researchers and professionals in drug development and quality control. This document is structured to provide not only the spectral data but also the underlying scientific rationale for the expected results, thereby serving as a practical reference.
The molecular structure of 2-chloro-5-(methylsulfamoyl)benzoic acid, with the systematic numbering of the aromatic carbons, is presented below. This numbering will be used throughout this guide for the assignment of spectroscopic signals.
Caption: Molecular structure of 2-chloro-5-(methylsulfamoyl)benzoic acid with IUPAC numbering for ¹³C NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For 2-chloro-5-(methylsulfamoyl)benzoic acid, both ¹H and ¹³C NMR are indispensable for confirming its structure.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR data for the target compound is as follows:
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the fact that the acidic proton is readily observable.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for improved signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
The number of scans can range from 8 to 16 to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-chloro-5-(methylsulfamoyl)benzoic acid is expected to show distinct signals for the aromatic protons, the N-H proton of the sulfonamide, the methyl protons, and the carboxylic acid proton. The electron-withdrawing nature of the chloro, sulfamoyl, and carboxyl groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 13.0 - 14.0 | Singlet (broad) | 1H | N/A |
| Aromatic (H-6) | 8.2 - 8.4 | Doublet | 1H | J ≈ 2.0-2.5 Hz (meta) |
| Aromatic (H-4) | 7.9 - 8.1 | Doublet of Doublets | 1H | J ≈ 8.5-9.0 Hz (ortho), J ≈ 2.0-2.5 Hz (meta) |
| Aromatic (H-3) | 7.6 - 7.8 | Doublet | 1H | J ≈ 8.5-9.0 Hz (ortho) |
| Sulfonamide (-NH-) | 7.3 - 7.6 | Quartet (or broad singlet) | 1H | J ≈ 5.0 Hz (coupling to -CH₃) |
| Methyl (-CH₃) | 2.6 - 2.8 | Doublet | 3H | J ≈ 5.0 Hz (coupling to -NH) |
Causality behind Predicted ¹H NMR Spectrum:
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Carboxylic Acid Proton: This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.
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Aromatic Protons: The substituents on the benzene ring dictate the chemical shifts and splitting patterns.
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H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the sulfamoyl group, leading to a downfield shift. It is split into a doublet by the meta-coupling with H-4.
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H-4: This proton is ortho to the sulfamoyl group and meta to the chloro and carboxyl groups. It will be a doublet of doublets due to ortho-coupling with H-3 and meta-coupling with H-6.
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H-3: This proton is ortho to the chloro group and will be a doublet due to ortho-coupling with H-4.
-
-
Sulfonamide N-H Proton: The chemical shift can be variable and concentration-dependent. It may show coupling to the methyl protons, resulting in a quartet.
-
Methyl Protons: These protons are adjacent to the nitrogen of the sulfonamide group and are expected to be a doublet due to coupling with the N-H proton.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each of the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7 (Carboxylic Acid, -COOH) | 165 - 170 |
| C5 (C-SO₂NHCH₃) | 142 - 145 |
| C2 (C-Cl) | 138 - 141 |
| C1 (C-COOH) | 133 - 136 |
| C6 (Aromatic C-H) | 131 - 134 |
| C4 (Aromatic C-H) | 128 - 131 |
| C3 (Aromatic C-H) | 125 - 128 |
| C8 (Methyl, -CH₃) | 29 - 32 |
Causality behind Predicted ¹³C NMR Spectrum:
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Carbonyl Carbon (C7): The carbon of the carboxylic acid is highly deshielded and appears furthest downfield, which is characteristic for this functional group.[1][2]
-
Substituted Aromatic Carbons (C1, C2, C5): These carbons, directly attached to electronegative substituents (carboxyl, chloro, and sulfamoyl groups), are deshielded and appear at lower field than the protonated aromatic carbons.
-
Protonated Aromatic Carbons (C3, C4, C6): These carbons appear in the typical aromatic region (120-140 ppm). Their precise shifts are modulated by the electronic effects of the substituents around the ring.
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Methyl Carbon (C8): The methyl carbon of the sulfamoyl group is in the aliphatic region and appears at the highest field.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-5-(methylsulfamoyl)benzoic acid will be characterized by absorptions corresponding to the carboxylic acid, sulfonamide, and substituted aromatic ring moieties.
Experimental Protocol: IR Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
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Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid | O-H stretch | Broad, Strong |
| ~3300 | Sulfonamide | N-H stretch | Medium |
| 3100 - 3000 | Aromatic Ring | C-H stretch | Medium to Weak |
| 2950 - 2850 | Methyl Group | C-H stretch | Weak |
| 1710 - 1680 | Carboxylic Acid | C=O stretch | Strong |
| 1600 - 1450 | Aromatic Ring | C=C stretch | Medium to Weak |
| ~1340 and ~1160 | Sulfonamide | S=O asymmetric & symmetric stretch | Strong |
| 1320 - 1210 | Carboxylic Acid | C-O stretch | Medium |
| 950 - 910 | Carboxylic Acid | O-H out-of-plane bend | Broad, Medium |
| 800 - 600 | Aromatic Ring / C-Cl | C-H out-of-plane bend / C-Cl stretch | Medium to Strong |
Interpretation of Key IR Bands:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from 3300 to 2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.[3][4][5]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1710 and 1680 cm⁻¹ confirms the presence of the carbonyl group. Conjugation with the aromatic ring typically lowers this frequency.[3][4]
-
S=O Stretches (Sulfonamide): Two strong absorptions are expected for the sulfonyl group, corresponding to the asymmetric and symmetric stretching vibrations.
-
N-H Stretch (Sulfonamide): A medium intensity peak around 3300 cm⁻¹ is characteristic of the N-H bond in the sulfonamide.
-
Aromatic C-H and C=C Stretches: These appear at their characteristic frequencies, confirming the presence of the benzene ring.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Experimental Protocol: MS Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump after being dissolved in a suitable solvent like methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule. It can be run in either positive or negative ion mode.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan spectrum to determine the mass of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Tandem MS (MS/MS): To obtain structural information, perform a tandem mass spectrometry experiment. The molecular ion is mass-selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.
-
Predicted Mass Spectrum and Fragmentation
The molecular formula of 2-chloro-5-(methylsulfamoyl)benzoic acid is C₈H₈ClNO₄S, with a monoisotopic mass of approximately 248.98 Da.
-
Molecular Ion: In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 249.99. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 247.98. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M peak.
Plausible Fragmentation Pathways (Positive Ion Mode):
A logical workflow for analyzing the fragmentation is essential.
Caption: Predicted fragmentation pathways for 2-chloro-5-(methylsulfamoyl)benzoic acid in positive ion ESI-MS.
-
Loss of Water (H₂O): A common fragmentation for carboxylic acids is the loss of water from the protonated molecule, leading to an acylium ion. This would result in a fragment at m/z 231.98.
-
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of aromatic sulfonamides is the extrusion of SO₂, often followed by rearrangement.[7] This would produce a fragment at m/z 186.03.
-
Cleavage of the Sulfonamide Group: Fragmentation can also occur at the C-S or S-N bonds, leading to various smaller fragments.
Conclusion
The comprehensive analysis of 2-chloro-5-(methylsulfamoyl)benzoic acid using NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted spectroscopic data, grounded in established principles and comparison with related structures, offers a reliable reference for researchers. Each technique provides a unique piece of the structural puzzle, and together, they allow for an unambiguous identification of the compound. This guide serves as a foundational document for the analytical support required in the synthesis, development, and quality assessment involving this important chemical entity.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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Environmental Science: Processes & Impacts. (2015). Supplementary Information: Mass spectral fragmentations of sulfonates. Retrieved from [Link]
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Awad, T., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1045-53. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
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Chegg.com. (2024). Solved 5. [2 pts] Predict the IR spectrum for the benzoic. Retrieved from [Link]
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Nature Protocols. (2009). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
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"discovery and history of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid"
An In-depth Technical Guide to the Discovery and History of 2-Chloro-5-[(methylamino)sulfonyl]benzoic Acid
Foreword
This technical guide provides a comprehensive overview of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid, a pivotal but often overlooked intermediate in the landscape of modern pharmaceuticals. While not a therapeutic agent itself, its history is intrinsically linked to the development of the highly successful second-generation sulfonylurea antidiabetic drug, glibenclamide (glyburide). This document will delve into the historical context of its emergence, detail its synthesis, and explore its physicochemical properties, offering researchers, scientists, and drug development professionals a thorough understanding of this key building block.
Historical Context: The Rise of Sulfonylureas and the Quest for Potency
The journey of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid begins with the broader history of sulfonylurea drugs. The hypoglycemic effects of certain sulfonamides were first observed in the 1940s, leading to the development of the first-generation sulfonylureas like tolbutamide in the 1950s. These drugs revolutionized the management of type 2 diabetes by stimulating insulin secretion from pancreatic β-cells.
The 1960s saw a concerted effort by pharmaceutical companies to develop more potent second-generation sulfonylureas with improved efficacy and longer duration of action. This research culminated in the discovery of glibenclamide in 1969 through a collaborative effort between Boehringer Mannheim (now part of Roche) and Hoechst (now part of Sanofi-Aventis).[1] Glibenclamide was found to be approximately 100-200 times more potent than tolbutamide.[2] It was approved for medical use in the United States in 1984 and remains a widely prescribed medication for type 2 diabetes.[1][3]
The synthesis of glibenclamide required the development of specific chemical intermediates, one of which is 2-chloro-5-[(methylamino)sulfonyl]benzoic acid. The structural features of this intermediate, particularly the chlorine atom at the 2-position and the methylaminosulfonyl group at the 5-position of the benzoic acid ring, were crucial for the final drug's high potency and desired pharmacokinetic profile.
Synthesis and Chemical Profile
2-Chloro-5-[(methylamino)sulfonyl]benzoic acid (CAS Number: 68901-09-7) is a white crystalline powder.[2][4] Its chemical structure and key properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₈ClNO₄S |
| Molecular Weight | 249.67 g/mol |
| Appearance | White crystalline powder |
| Solubility | Sparingly soluble in water, soluble in methanol and ethanol[2] |
Retrosynthetic Analysis and Key Strategic Considerations
The synthesis of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid is not explicitly detailed in readily available literature as a standalone process. However, by examining the synthesis of glibenclamide and related sulfamoylbenzoic acids described in various patents, a logical and efficient synthetic route can be deduced. The primary challenge in the synthesis is the regioselective introduction of the chloro and sulfonyl substituents onto the benzoic acid ring.
A common strategy for synthesizing such compounds involves the chlorosulfonation of a substituted benzoic acid, followed by amination. The starting material of choice is typically 2-chlorobenzoic acid, as the directing effects of the carboxyl and chloro groups guide the incoming chlorosulfonyl group to the desired 5-position.
Detailed Synthetic Pathway
The synthesis of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid can be accomplished in two primary steps starting from 2-chlorobenzoic acid.
Caption: Role of the intermediate in glibenclamide synthesis.
In the subsequent steps of glibenclamide synthesis, the carboxylic acid group of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid is activated, often by conversion to an acid chloride or through the use of coupling agents, and then reacted with the appropriate amine-containing side chain to form the final amide linkage.
Broader Context and Future Perspectives
While the primary application of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid has been in the synthesis of glibenclamide, its structural motifs are of interest in medicinal chemistry. The sulfonamide group is a common pharmacophore found in a wide range of therapeutic agents, including diuretics (e.g., furosemide, bumetanide), antibacterial agents, and anticancer drugs. [5][6]The substituted benzoic acid core also provides a versatile scaffold for the development of new chemical entities.
Future research could explore the use of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid and its derivatives as building blocks for the synthesis of novel compounds with potential therapeutic activities in other areas beyond diabetes. The synthetic methodology outlined in this guide provides a solid foundation for such exploratory research.
Conclusion
2-Chloro-5-[(methylamino)sulfonyl]benzoic acid, though not a household name, holds a significant place in the history of pharmaceutical chemistry. Its development was a crucial step in the synthesis of glibenclamide, a drug that has had a profound impact on the management of type 2 diabetes. This technical guide has provided a detailed account of its historical context, a robust synthetic protocol, and its pivotal role in drug development. For researchers and scientists in the field, a thorough understanding of such key intermediates is essential for the innovation of future medicines.
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Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- - Substance Details - EPA . U.S. Environmental Protection Agency. [Link]
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FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE | Semantic Scholar . Semantic Scholar. [Link]
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Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid - PrepChem.com . PrepChem.com. [Link]
Sources
- 1. mdwiki.org [mdwiki.org]
- 2. CN104098489A - Micronized glibenclamide and composition thereof - Google Patents [patents.google.com]
- 3. Glibenclamide - Wikipedia [en.wikipedia.org]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity | MDPI [mdpi.com]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid from 2-chlorobenzoic acid
Introduction and Strategic Overview
2-chloro-5-[(methylamino)sulfonyl]benzoic acid is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of furosemide, a potent loop diuretic used to treat edema and hypertension.[1] Its structural arrangement, featuring a benzoic acid, a sulfonamide, and a chlorine atom, makes it a versatile building block in medicinal chemistry.
This document provides an in-depth, two-step protocol for the synthesis of this key intermediate, commencing from the readily available 2-chlorobenzoic acid. The synthetic strategy hinges on two classical and robust transformations in organic chemistry:
-
Electrophilic Aromatic Substitution: The introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of 2-chlorobenzoic acid.
-
Nucleophilic Acyl Substitution: The subsequent amidation of the resulting sulfonyl chloride with methylamine to form the desired sulfonamide.
This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical insights necessary for a successful and safe synthesis.
The Chemical Pathway: From Starting Material to Final Product
The overall transformation is a sequential process, beginning with the activation of the aromatic ring for sulfonation, followed by the formation of the sulfonamide functional group.
Caption: Overall two-step reaction scheme.
Scientific Principles and Mechanistic Insights
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Step 1: Chlorosulfonation of 2-chlorobenzoic acid
This reaction is a classic electrophilic aromatic substitution . The potent reagent, chlorosulfonic acid, serves as the source of the electrophile.
-
The Directing Effects: The starting material, 2-chlorobenzoic acid, has two substituents whose electronic effects dictate the position of the incoming electrophile.
-
-COOH (Carboxylic Acid): A meta-directing and deactivating group.
-
-Cl (Chlorine): An ortho, para-directing and deactivating group.
-
-
Positional Selectivity: The sulfonation occurs at the C-5 position, which is para to the chlorine atom and meta to the carboxylic acid group. This position is the most sterically accessible and electronically favored site, satisfying the directing effects of both existing groups. The reaction is driven to completion by using a large excess of chlorosulfonic acid and applying heat.
Step 2: Amidation of the Sulfonyl Chloride Intermediate
This step proceeds via a nucleophilic acyl substitution mechanism at the sulfur center of the sulfonyl chloride.
-
Nucleophilic Attack: Methylamine (CH₃NH₂), a potent nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride group.
-
Leaving Group Departure: This attack forms a tetrahedral intermediate which then collapses, expelling the chloride ion (Cl⁻), a very stable leaving group.
-
Acid-Base Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct. An excess of methylamine (or another added base) is required to neutralize this acid, preventing the protonation of the unreacted methylamine and driving the reaction to completion.
Detailed Experimental Protocols
Safety First: All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory. Chlorosulfonic acid reacts violently with water and is extremely corrosive.
Part A: Synthesis of 2-chloro-5-(chlorosulfonyl)benzoic acid (Intermediate)
This protocol is adapted from established industrial and laboratory procedures.[2]
Reagents & Equipment:
-
2-chlorobenzoic acid
-
Chlorosulfonic acid
-
Ice and Deionized Water
-
Round-bottom flask equipped with a reflux condenser, heating mantle, and magnetic stirrer
-
Large beaker or vessel for quenching
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, charge 2-chlorobenzoic acid (e.g., 100 g, 0.64 mol).
-
Reagent Addition: Under constant stirring, carefully and slowly add a significant excess of chlorosulfonic acid (e.g., 525 g, 4.5 mol). Caution: The addition is exothermic and may release HCl gas.
-
Heating: Heat the reaction mixture to 90-100°C and maintain this temperature for 5 hours.[2] The solution should become homogeneous.
-
Cooling: After 5 hours, remove the heat source and allow the mixture to cool to room temperature (approx. 25°C).
-
Quenching (Critical Step): Prepare a large vessel containing a slurry of crushed ice and water. Very slowly and carefully, pour the cooled reaction mixture onto the ice-water slurry with vigorous stirring. The rate of addition must be controlled to keep the quench temperature below 10°C.[2] This process is highly exothermic and will generate large volumes of HCl gas.
-
Precipitation & Isolation: A white solid product will precipitate. Continue stirring for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Drying: Dry the white solid product, 2-chloro-5-(chlorosulfonyl)benzoic acid, in a vacuum oven at 50-60°C to a constant weight.
Part B: Synthesis of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid (Final Product)
This procedure is based on the principles of sulfonamide formation.[3][4]
Reagents & Equipment:
-
2-chloro-5-(chlorosulfonyl)benzoic acid (from Part A)
-
Aqueous methylamine solution (e.g., 40%)
-
Concentrated Hydrochloric Acid (HCl)
-
Beaker or flask with magnetic stirring and an ice bath
-
pH meter or pH paper
Procedure:
-
Amine Solution: In a beaker cooled in an ice bath, place an aqueous solution of methylamine.
-
Addition of Intermediate: Slowly add the dried 2-chloro-5-(chlorosulfonyl)benzoic acid in portions to the cold methylamine solution with vigorous stirring. Maintain the reaction temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Acidification and Precipitation: Cool the reaction mixture again in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to approximately 1-2. The final product will precipitate out as a white solid.
-
Isolation: Allow the slurry to stir in the cold for another 30 minutes. Collect the product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold deionized water and dry it in a vacuum oven. The final product is 2-chloro-5-[(methylamino)sulfonyl]benzoic acid.
Quantitative Data Summary
The following table provides an example of reagent quantities for a laboratory-scale synthesis.
| Step | Reagent | MW ( g/mol ) | Equivalents | Amount | Key Parameters |
| A | 2-chlorobenzoic acid | 156.57 | 1.0 | 100 g | - |
| A | Chlorosulfonic acid | 116.52 | ~7.0 | 525 g (300 mL) | 90-100°C, 5 h |
| B | 2-chloro-5-(chlorosulfonyl)benzoic acid | 255.07 | 1.0 | ~150 g (from A) | - |
| B | Methylamine (40% aq.) | 31.06 | >2.0 | Varies | 0-10°C addition |
| B | Hydrochloric Acid (conc.) | 36.46 | - | To pH 1-2 | 0-10°C |
Process Workflow Visualization
The following diagram illustrates the logical flow of the entire synthesis protocol.
Caption: Experimental workflow from start to finish.
Characterization of the Final Product
To confirm the identity and purity of the synthesized 2-chloro-5-[(methylamino)sulfonyl]benzoic acid, the following analytical techniques are recommended:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.
-
FT-IR Spectroscopy: To identify key functional groups (C=O, SO₂, N-H, O-H).
-
Mass Spectrometry: To confirm the molecular weight (Monoisotopic Mass: 233.975 Da).[5]
References
-
PrepChem.com. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]
- Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
PubChem. 2-Chloro-5-(methylsulphonyl)benzoic acid. [Link]
-
ResearchGate. Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. [Link]
- Google Patents.
-
YouTube. SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. [Link]
- Google Patents.
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- 3. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 4. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guideline for the Sulfamoylation of 2-Chlorobenzoic Acid
Introduction: The Significance of the Sulfamoyl Moiety in Medicinal Chemistry
The sulfamoyl group (-SO₂NH₂) is a cornerstone pharmacophore in modern drug discovery, prized for its ability to enhance the physicochemical and pharmacological properties of bioactive molecules. Its presence can improve aqueous solubility, modulate lipophilicity, and crucially, establish strong hydrogen bonding interactions with biological targets. This has led to the successful development of a wide array of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The sulfamoylation of carboxylic acids, such as 2-chlorobenzoic acid, generates versatile intermediates for the synthesis of novel therapeutic candidates.[1] This document provides a comprehensive, field-tested protocol for the sulfamoylation of 2-chlorobenzoic acid, emphasizing the underlying chemical principles and practical considerations for successful execution.
Chemical Overview: Synthetic Strategies
The introduction of a sulfamoyl group onto an aromatic ring can be achieved through several synthetic routes. The most prevalent and reliable method for a deactivated ring system like 2-chlorobenzoic acid involves a two-step process:
-
Electrophilic Aromatic Substitution: Chlorosulfonation of 2-chlorobenzoic acid with an excess of chlorosulfonic acid to yield the key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid.
-
Nucleophilic Acyl Substitution: Subsequent reaction of the sulfonyl chloride intermediate with a nitrogen nucleophile (e.g., ammonia or a primary/secondary amine) to afford the desired sulfamoylated product.[2]
An alternative approach involves the use of pre-formed sulfamoylating agents, such as sulfamoyl chloride, which can be generated in situ from reagents like chlorosulfonyl isocyanate and formic acid.[3] While effective, the first method is often preferred for its straightforward execution and the commercial availability of the necessary reagents.
Experimental Protocol: Two-Step Sulfamoylation of 2-Chlorobenzoic Acid
This protocol details the synthesis of 2-chloro-5-sulfamoylbenzoic acid, a versatile building block for further chemical elaboration.
Part 1: Chlorosulfonation of 2-Chlorobenzoic Acid
This initial step is a classic electrophilic aromatic substitution where chlorosulfonic acid serves as both the reactant and the solvent. The electron-withdrawing nature of the chlorine and carboxylic acid groups on the aromatic ring directs the incoming chlorosulfonyl group primarily to the 5-position.
Materials and Equipment:
-
2-Chlorobenzoic acid
-
Chlorosulfonic acid
-
Round bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature controller
-
Dropping funnel
-
Fume hood
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Crushed ice
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round bottom flask with a magnetic stir bar.
-
Reagent Addition: Carefully add 40 mL of chlorosulfonic acid to the flask and cool the flask in an ice bath to 0-5 °C.
-
Substrate Addition: While maintaining the low temperature and stirring, slowly add 0.1 mol of 2-chlorobenzoic acid in small portions to the cooled chlorosulfonic acid.[4]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 95 °C for 12 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a significant amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with gentle stirring. This will quench the excess chlorosulfonic acid and precipitate the product.[4]
-
Isolation: Collect the precipitated solid, 2-chloro-5-(chlorosulfonyl)benzoic acid, by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.[4] The product is typically used in the next step without further purification.
Part 2: Amination of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
The sulfonyl chloride intermediate is a reactive species that readily undergoes nucleophilic attack by ammonia or an amine to form the stable sulfonamide.
Materials and Equipment:
-
2-Chloro-5-(chlorosulfonyl)benzoic acid (from Part 1)
-
Aqueous ammonia (or desired amine)
-
Water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Beaker
-
Magnetic stirrer and stir bar
-
pH paper or meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a beaker, suspend the crude 2-chloro-5-(chlorosulfonyl)benzoic acid (3.0 mmol) in 15 mL of water.
-
Nucleophile Addition: Add the corresponding amine (e.g., aqueous ammonia, 3.0 mmol) to the suspension. Stir the reaction mixture at room temperature.[4]
-
Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.
-
Acidification: Upon completion, slowly add concentrated hydrochloric acid dropwise to adjust the pH of the solution to approximately 3. This will protonate the carboxylic acid and precipitate the final product.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-chloro-5-sulfamoylbenzoic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.
Data Summary and Characterization
The successful synthesis of the target compound should be verified through standard analytical techniques.
| Parameter | Expected Outcome |
| Physical Appearance | White to off-white solid |
| Yield | 60-85% (over two steps) |
| Melting Point | Dependent on purity |
| ¹H NMR | Signals corresponding to the aromatic protons and the -SO₂NH₂ protons. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the carboxyl carbon. |
| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), S=O (sulfonamide), N-H (sulfonamide), and C-Cl bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product. |
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: A flowchart of the two-step synthesis of 2-chloro-5-sulfamoylbenzoic acid.
Causality and Experimental Insights
-
Choice of Reagent: Chlorosulfonic acid is a powerful sulfonating agent. Its use in excess ensures the complete conversion of the starting material. However, it is highly corrosive and reacts violently with water; hence, all manipulations must be performed in a fume hood with appropriate personal protective equipment, and the quenching step must be executed with extreme caution.
-
Reaction Temperature: The elevated temperature in the chlorosulfonation step is necessary to overcome the deactivating effect of the chlorine and carboxyl groups on the aromatic ring.[2]
-
Work-up Strategy: Pouring the reaction mixture onto ice serves two purposes: it safely quenches the highly reactive chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride intermediate.[4]
-
pH Adjustment: The final acidification step is critical for the isolation of the product. The sulfamoylbenzoic acid is soluble in its deprotonated (carboxylate) form under basic or neutral conditions. Adjusting the pH to be acidic ensures the protonation of the carboxylate, leading to the precipitation of the neutral product.[5]
Conclusion
This application note provides a detailed and reliable protocol for the sulfamoylation of 2-chlorobenzoic acid. By understanding the chemical principles behind each step and adhering to the outlined procedures, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. The self-validating nature of the protocol, combined with clear characterization checkpoints, ensures the integrity of the final product.
References
-
Holland, G. F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No. 3,879,402. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
-
Zaib, S., et al. (2023). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. RSC Medicinal Chemistry.
-
Royal Society of Chemistry. 2-chlorobenzoic acid - Supplementary Information.
-
ChemicalBook. 2-Chlorobenzoic acid synthesis.
-
Egbujor, M. C., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Biorganic & Organic Chemistry.
-
Zaib, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health.
-
Kappe, C. O., et al. (1967). Preparation of 2-chlorocarbonyl-phenylisocyanates. U.S. Patent No. 3,509,198. Washington, DC: U.S. Patent and Trademark Office.
-
Graf, R. (1966). Chlorosulfonyl isocyanate. Organic Syntheses.
-
Goparaju, C. M., et al. (2013). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
-
Egbujor, M. C., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave.
-
Sherlock, M. H. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. U.S. Patent No. 3,203,987. Washington, DC: U.S. Patent and Trademark Office.
-
Li, J., et al. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Chinese Patent No. CN101066943A.
-
Clarke, H. T., & Taylor, E. R. (1922). o-CHLOROBENZOIC ACID. Organic Syntheses.
-
Sławiński, J., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry.
-
Bohlmann, H., & Fritzemeier, K. H. (2009). Industrially applicable process for the sulfamoylation of alcohols and phenols. European Patent No. EP1456224B1.
-
Suljkanović, M., et al. (2021). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal.
-
Rasmussen, J. K., & Hassner, A. (1973). The Electrophilic Addition of Chlorosulfonyl Isocyanate to Ketones. A General Synthesis of β-Keto-nitriles. Journal of Organic Chemistry.
Sources
- 1. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. medcraveonline.com [medcraveonline.com]
Application Notes and Protocols: 2-Chloro-5-[(methylamino)sulfonyl]benzoic Acid as a Pharmaceutical Intermediate
Introduction: Strategic Importance in Sulfonylurea Synthesis
2-Chloro-5-[(methylamino)sulfonyl]benzoic acid is a bespoke chemical intermediate, primarily valued for its integral role in the synthesis of second-generation sulfonylurea drugs. This class of compounds is a cornerstone in the management of type 2 diabetes mellitus, exerting its therapeutic effect by stimulating insulin secretion from pancreatic β-cells. The specific substitution pattern of this benzoic acid derivative—featuring a chloro group, a methylaminosulfonyl moiety, and a carboxylic acid—provides a trifecta of reactive sites, enabling a streamlined and efficient assembly of the complex sulfonylurea pharmacophore.
The chloro substituent at the 2-position and the methylaminosulfonyl group at the 5-position are critical for modulating the electronic properties and steric environment of the benzene ring, which in turn influences the reactivity of the carboxylic acid and the overall biological activity of the final drug molecule. The carboxylic acid function serves as a versatile handle for amide bond formation, a key step in coupling this intermediate with other pharmacophoric fragments. This guide provides a comprehensive overview of the synthesis of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid and its subsequent application in the synthesis of a representative sulfonylurea active pharmaceutical ingredient (API), Glibenclamide.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid is paramount for its safe handling and effective use in a laboratory or manufacturing setting.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-5-(methylsulfamoyl)benzoic acid | [1] |
| CAS Number | 68901-09-7 | [1] |
| Molecular Formula | C₈H₈ClNO₄S | [1] |
| Molecular Weight | 249.67 g/mol | [1] |
| Appearance | White to off-white crystalline powder (predicted) | Inferred from similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone), sparingly soluble in water. | Inferred from structural analogues |
Safety Profile:
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
Synthesis of 2-Chloro-5-[(methylamino)sulfonyl]benzoic Acid: A Two-Step Protocol
The synthesis of the title intermediate is most efficiently achieved through a two-step process starting from the readily available 2-chlorobenzoic acid. This process involves an initial chlorosulfonylation followed by amination with methylamine.
Workflow for the Synthesis of the Intermediate
Caption: Synthetic pathway from 2-chlorobenzoic acid to the target intermediate.
Protocol 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
This protocol is adapted from established procedures for the chlorosulfonylation of aromatic compounds[3].
Materials:
-
2-Chlorobenzoic acid
-
Chlorosulfonic acid
-
Ice
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
Equipment:
-
Round-bottom flask with a reflux condenser and gas outlet
-
Heating mantle
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a fume hood, charge a round-bottom flask with 2-chlorobenzoic acid (1.0 eq). With vigorous stirring, slowly add an excess of chlorosulfonic acid (approximately 5-6 eq)[3].
-
Heating: Heat the reaction mixture to 90-100°C for 5 hours. The reaction should be monitored for the evolution of HCl gas, which should be directed to a scrubber.
-
Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto a large volume of crushed ice with stirring. This step is highly exothermic and should be performed with caution.
-
Isolation: The solid precipitate, 2-chloro-5-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration and washed thoroughly with cold water.
-
Purification (Optional): For higher purity, the crude product can be dissolved in diethyl ether. The ether layer is washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The product can be further purified by crystallization from a suitable solvent system like ether/hexane[3].
Rationale: The strong electron-withdrawing nature of the carboxyl and chloro groups on 2-chlorobenzoic acid directs the electrophilic chlorosulfonylation to the meta-position relative to the carboxyl group, which is the 5-position. The use of excess chlorosulfonic acid ensures the complete conversion of the starting material.
Protocol 2: Synthesis of 2-Chloro-5-[(methylamino)sulfonyl]benzoic Acid
This protocol details the amination of the sulfonyl chloride intermediate.
Materials:
-
2-Chloro-5-(chlorosulfonyl)benzoic acid
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Dilute hydrochloric acid
-
Dichloromethane (DCM) or other suitable organic solvent
Equipment:
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Addition funnel
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve or suspend 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable solvent like dichloromethane in a round-bottom flask and cool the mixture in an ice bath.
-
Addition of Amine: Slowly add a solution of methylamine (at least 2.0 eq) to the cooled mixture via an addition funnel. The reaction is exothermic, and the temperature should be maintained below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, acidify the mixture to a pH of 2-3 with dilute hydrochloric acid. This will protonate the carboxylate and any unreacted methylamine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-[(methylamino)sulfonyl]benzoic acid.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).
Rationale: The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with the primary amine, methylamine, to form the sulfonamide. Using at least two equivalents of methylamine is crucial; one equivalent acts as the nucleophile, and the second equivalent acts as a base to neutralize the HCl generated during the reaction.
Application in the Synthesis of Glibenclamide
2-Chloro-5-[(methylamino)sulfonyl]benzoic acid is a key building block for the synthesis of Glibenclamide (also known as Glyburide), a potent second-generation sulfonylurea. The synthesis involves the activation of the carboxylic acid group, followed by coupling with a specific amine-containing side chain.
Overall Synthetic Pathway to Glibenclamide
Caption: Key steps in the synthesis of Glibenclamide from the title intermediate.
Protocol 3: Synthesis of Glibenclamide
This multi-step protocol outlines the conversion of the intermediate to the final API.
Part A: Activation of the Carboxylic Acid
Materials:
-
2-Chloro-5-[(methylamino)sulfonyl]benzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous toluene or dichloromethane (DCM)
-
Dimethylformamide (DMF, catalytic amount)
Equipment:
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle or oil bath
-
Stirring plate and magnetic stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, suspend 2-chloro-5-[(methylamino)sulfonyl]benzoic acid (1.0 eq) in anhydrous toluene or DCM. Add a catalytic amount of DMF.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (or oxalyl chloride, ~1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux for 2-4 hours until the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) ceases and the solution becomes clear.
-
Isolation of Acyl Chloride: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is typically used immediately in the next step without further purification.
Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent amide bond formation. Thionyl chloride and oxalyl chloride are effective chlorinating agents for this transformation.
Part B: Amide Coupling and Final Sulfonylurea Formation
Materials:
-
The acyl chloride from Part A
-
4-(2-Aminoethyl)benzenesulfonamide
-
Anhydrous pyridine or another suitable base
-
Anhydrous solvent (e.g., acetone, THF)
-
Cyclohexyl isocyanate[4]
-
Potassium carbonate or other suitable base
Equipment:
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Addition funnel
Procedure:
-
Amide Formation: Dissolve the crude acyl chloride in an anhydrous solvent like acetone. In a separate flask, dissolve 4-(2-aminoethyl)benzenesulfonamide (1.0 eq) in anhydrous pyridine and cool in an ice bath. Slowly add the acyl chloride solution to the amine solution. Stir at low temperature for 1 hour, then at room temperature overnight.
-
Isolation of Amide Intermediate: Quench the reaction with water and acidify to precipitate the amide intermediate. Filter, wash with water, and dry.
-
Sulfonylurea Formation: Suspend the dried amide intermediate in a suitable solvent like acetone. Add a base such as potassium carbonate. Slowly add cyclohexyl isocyanate (1.0-1.1 eq) and stir the reaction at room temperature until completion (monitored by TLC).
-
Isolation and Purification of Glibenclamide: Pour the reaction mixture into water and acidify to precipitate the crude Glibenclamide. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final API.
Rationale: The nucleophilic primary amine of 4-(2-aminoethyl)benzenesulfonamide attacks the electrophilic carbonyl carbon of the acyl chloride to form the stable amide bond. The subsequent reaction of the sulfonamide nitrogen with cyclohexyl isocyanate forms the crucial sulfonylurea linkage, which is essential for the pharmacological activity of Glibenclamide[4].
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the intermediate and the final API.
| Analytical Technique | 2-Chloro-5-[(methylamino)sulfonyl]benzoic Acid | Glibenclamide (Final API) |
| ¹H NMR | Expected signals for aromatic protons, methyl group singlet, sulfonamide N-H, and carboxylic acid proton. Aromatic protons will show characteristic splitting patterns based on their substitution. | Complex spectrum with signals corresponding to all protons in the molecule, including the cyclohexyl group and the two aromatic rings. |
| ¹³C NMR | Signals for all eight carbon atoms, including the carbonyl carbon, aromatic carbons, and the methyl carbon. | Signals for all 21 carbon atoms. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns. | Molecular ion peak and fragmentation pattern consistent with the structure of Glibenclamide. |
| HPLC | A single major peak on a suitable reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid)[4]. | A single major peak under optimized HPLC conditions, used to determine purity and quantify impurities. |
| FT-IR | Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), S=O (sulfonyl), and N-H (sulfonamide) functional groups. | Characteristic absorption bands for N-H, C=O (amide and urea), and S=O functional groups. |
Conclusion
2-Chloro-5-[(methylamino)sulfonyl]benzoic acid is a strategically important intermediate in the pharmaceutical industry, particularly for the synthesis of sulfonylurea antidiabetic drugs. Its synthesis from readily available starting materials is straightforward, and its functional groups are well-suited for the efficient construction of complex APIs like Glibenclamide. The protocols and analytical guidelines presented in this document provide a comprehensive framework for researchers and drug development professionals working with this versatile intermediate. Adherence to good laboratory practices and appropriate safety precautions is essential for the successful and safe utilization of this compound in pharmaceutical synthesis.
References
- Google Patents. (n.d.). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (US3879402A).
- Google Patents. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (CN108084181A).
-
PubChem. (n.d.). 2-Chloro-5-(methylsulphonyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-. CompTox Chemicals Dashboard. Retrieved January 25, 2026, from [Link]
-
Saleem, H., Maryam, A., Bokhari, S., & Rauf Siddiqi, A. (2018). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. Retrieved January 25, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Synthesis process of glibenclamide intermediate 5-chlorosalicylic acid. (CN105348069A).
- Kuchar, M., Brůnová, B., Rejholec, V., Grimová, J., & Nĕmeček, O. (1987). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones.
- Google Patents. (n.d.). Preparation of 2-chloro-5-aminobenzoic acid. (US2100242A).
-
Gujarat Enviro Protection & Infra Ltd. (n.d.). Manufacturing Process. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved January 25, 2026, from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 2-Chloro-5-(methylsulphonyl)benzoic acid | C8H7ClO4S | CID 2329132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 4 Applications of Glibenclamide Sulfonamide as a Pharmaceutical Intermediate - PYG Lifesciences [pyglifesciences.com]
Application Notes & Protocols: Formulation of 2-chloro-5-(methylsulfamoyl)benzoic acid as a Selective Herbicide
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-chloro-5-(methylsulfamoyl)benzoic acid in herbicide formulation.
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for the development and evaluation of herbicide formulations containing 2-chloro-5-(methylsulfamoyl)benzoic acid as the active ingredient. It is designed to bridge the gap between the compound's fundamental chemistry and its practical application in agricultural science, offering both the theoretical rationale and actionable protocols for researchers.
Introduction: The Potential of a Novel Active Ingredient
2-chloro-5-(methylsulfamoyl)benzoic acid is an aromatic sulfonic acid derivative recognized for its potential in developing selective herbicides.[1] Its chemical structure, featuring a benzoic acid moiety and a methylsulfamoyl group, suggests a mode of action that could target specific biochemical pathways in plants, offering effective weed control while minimizing damage to desired crops.[1][2]
The efficacy of any active ingredient (AI) is critically dependent on its formulation. A successful formulation must ensure the AI is stable, can be easily applied, and is biologically available to the target weed. This guide will focus on the development of an Emulsifiable Concentrate (EC) formulation, a common and effective choice for water-insoluble or slightly soluble active ingredients like the benzoic acid derivatives.[3]
Physicochemical Characterization of the Active Ingredient
Understanding the fundamental properties of 2-chloro-5-(methylsulfamoyl)benzoic acid is the foundational step in designing a stable and effective formulation. These properties dictate solvent selection, potential for degradation, and handling requirements.
| Property | Value | Source |
| IUPAC Name | 2-chloro-5-(methylsulfamoyl)benzoic acid | [4] |
| Synonyms | 2-chloro-5-(methylsulfonyl)benzoic acid | [1][5] |
| CAS Number | 89938-62-5 | [1][5] |
| Molecular Formula | C₈H₇ClO₄S | [1][5] |
| Molecular Weight | 234.66 g/mol | [1][5] |
| Appearance | White, gray, or beige powder | [1] |
| Melting Point | 183-187 °C | [1] |
| Solubility | Slightly soluble in Chloroform (Heated), Ethyl Acetate | [6] |
| Storage Conditions | Store at 0-8 °C, dry | [1] |
Proposed Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The chemical structure of 2-chloro-5-(methylsulfamoyl)benzoic acid is related to sulfonylurea herbicides.[2] This provides a strong basis for the hypothesis that its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).
Causality of Action: ALS is the first and rate-limiting enzyme in the biosynthetic pathway of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[2] By inhibiting this enzyme, the compound effectively starves the plant of these critical amino acids, leading to a cessation of cell division and growth, and eventual death. This pathway is absent in animals, which obtain these amino acids through their diet, forming the biochemical basis for the herbicide's selectivity and low mammalian toxicity.
Caption: Iterative workflow for herbicide formulation development.
Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints and expected outcomes. All operations should be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).
Protocol 5.1: Preparation of a 480 g/L Emulsifiable Concentrate (EC) Formulation
Objective: To prepare a stable EC formulation of 2-chloro-5-(methylsulfamoyl)benzoic acid.
Materials:
-
2-chloro-5-(methylsulfamoyl)benzoic acid (AI), >97% purity
-
Amide Solvent (e.g., N,N-Dimethylformamide or a suitable commercial solvent)
-
Aromatic Hydrocarbon Solvent (e.g., Solvesso™ 150)
-
Anionic Emulsifier (e.g., Calcium dodecylbenzene sulfonate)
-
Non-ionic Emulsifier (e.g., Ethoxylated castor oil)
-
Glass beakers, magnetic stirrer and stir bars, analytical balance.
Procedure:
-
Solvent Pre-mixing: In a 100 mL beaker, combine 30 g of the Amide Solvent and 15 g of the Aromatic Hydrocarbon Solvent. The amide solvent is chosen for its excellent solvating power for polar molecules, while the aromatic solvent acts as a cost-effective carrier. [3]2. AI Dissolution: Place the beaker on a magnetic stirrer. Slowly add 48 g of 2-chloro-5-(methylsulfamoyl)benzoic acid powder to the solvent mixture while stirring. Continue stirring until the AI is completely dissolved. Gentle heating (to ~40°C) may be applied to expedite dissolution, but care must be taken to avoid degradation.
-
Emulsifier Addition: Once the AI is fully dissolved, add 4 g of the Anionic Emulsifier and 6 g of the Non-ionic Emulsifier to the solution. A blend of anionic and non-ionic emulsifiers is critical for creating a stable emulsion over a wide range of water hardness.
-
Final Volume Adjustment: Carefully add the Aromatic Hydrocarbon Solvent until the total volume of the concentrate reaches 100 mL.
-
Homogenization: Continue stirring for an additional 15 minutes to ensure the final mixture is completely homogeneous. The resulting product is a clear, stable concentrate.
Protocol 5.2: Quality Control - Emulsion Stability Test
Objective: To assess the ability of the EC formulation to form a stable emulsion upon dilution with water. This is a critical predictor of field performance.
Procedure:
-
Prepare two 100 mL graduated cylinders with standard hard water (e.g., 342 ppm).
-
Add 1 mL of the prepared EC formulation to each cylinder.
-
Seal the cylinders and invert them 10 times to ensure thorough mixing.
-
Place the cylinders in a rack at room temperature and start a timer.
-
Observe and record the volume (in mL) of any cream (top layer) or sediment (bottom layer) at 30 minutes, 1 hour, and 2 hours.
Validation Criteria: A robust formulation should show no more than 2 mL of cream or 0.5 mL of sediment after 2 hours. The emulsion should appear milky-white and uniform.
Protocol 5.3: Greenhouse Bioassay for Herbicidal Efficacy
Objective: To determine the herbicidal activity of the formulation on a target weed species and its selectivity towards a non-target crop.
Materials:
-
Target weed: e.g., Barnyardgrass (Echinochloa crus-galli)
-
Crop species: e.g., Corn (Zea mays)
-
Pots (10 cm diameter), potting soil, greenhouse facilities.
-
Research track sprayer calibrated to deliver a known volume.
Procedure:
-
Plant Growth: Sow seeds of both the weed and crop species in separate pots. Grow in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod) until they reach the 3-4 leaf stage.
-
Treatment Preparation: Prepare spray solutions by diluting the EC formulation in water to achieve a range of application rates (e.g., 75, 150, 300 g AI/ha). Include a "formulation blank" (all ingredients except AI) and an untreated water control.
-
Application: Arrange the pots in a randomized complete block design within the spray chamber. Apply the treatments using the calibrated sprayer.
-
Evaluation: Return the pots to the greenhouse. Evaluate the plants at 7, 14, and 21 days after treatment (DAT).
-
Visual Injury Rating: Score phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass for each pot, dry in an oven at 70°C for 48 hours, and weigh. Calculate the percent biomass reduction relative to the untreated control.
-
Data Interpretation
The results from the bioassay will quantify the formulation's performance. The goal is to find a dose that provides >90% control of the target weed while causing <10% injury to the crop.
| Treatment (g AI/ha) | Target Weed Injury (%) (14 DAT) | Crop Injury (%) (14 DAT) | Target Weed Biomass Reduction (%) (21 DAT) |
| 0 (Control) | 0 | 0 | 0 |
| 75 | 75 | 5 | 70 |
| 150 | 95 | 8 | 92 |
| 300 | 100 | 20 | 98 |
Safety and Handling Precautions
2-chloro-5-(methylsulfamoyl)benzoic acid and its related structures are classified with several hazards. [5]* Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [5]It can also be toxic to aquatic life with long-lasting effects. [7][8]* PPE: Always handle this chemical with appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Work in a certified chemical fume hood.
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations. Avoid release to the environment. [8]
References
-
MySkinRecipes. (n.d.). 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)benzoic acid. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240430, 2-Chloro-5-methylbenzoic Acid. Retrieved January 26, 2026, from [Link]
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved January 26, 2026, from [Link]
-
Food and Agriculture Organization of the United Nations. (2021). Benzoic acid and its salts - Chemical and Technical Assessment (CTA). 92nd JECFA. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2329132, 2-Chloro-5-(methylsulphonyl)benzoic acid. Retrieved January 26, 2026, from [Link]
-
United States Environmental Protection Agency. (2023). Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- - Substance Details. CompTox Chemicals Dashboard. Retrieved January 26, 2026, from [Link]
-
Kumar, P., & Khatak, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Google Patents. (1975). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Google Patents. (2016). AU2016257148B2 - Benzoic acid herbicide composition.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)benzoic acid [myskinrecipes.com]
- 3. AU2016257148B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 6. 2-CHLORO-5-DIMETHYLSULFAMOYL-BENZOIC ACID CAS#: [chemicalbook.com]
- 7. 2-Chloro-5-methylbenzoic Acid | C8H7ClO2 | CID 240430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
"HPLC method development for 2-chloro-5-[(methylamino)sulfonyl]benzoic acid analysis"
An Application Note and Protocol for the RP-HPLC Analysis of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid
Introduction
2-chloro-5-[(methylamino)sulfonyl]benzoic acid is a significant chemical entity, finding utility as an intermediate in the synthesis of pharmaceuticals and as a component in herbicide formulations.[1] Its unique structure, featuring a benzoic acid moiety, a chloro group, and a methylaminosulfonyl group, necessitates a robust and reliable analytical method for quality control, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This document, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive guide to developing and validating a reversed-phase HPLC (RP-HPLC) method for the analysis of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid. The narrative explains the scientific rationale behind each experimental choice, ensuring the protocol is not just a series of steps, but a self-validating system grounded in chromatographic theory and regulatory expectations.
Analyte Physicochemical Properties
A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties. These parameters directly influence the selection of the stationary phase, mobile phase, and detection conditions.
| Property | Value | Source | Rationale for HPLC Method |
| IUPAC Name | 2-chloro-5-(methylsulfonyl)benzoic acid | PubChem | Provides unambiguous identification. |
| Molecular Formula | C₈H₇ClO₄S | PubChem[2] | Confirms the elemental composition. |
| Molecular Weight | 234.66 g/mol | PubChem[2] | Essential for preparing standard solutions of known concentration. |
| Predicted XLogP3 | 1.4 | PubChem[2] | Indicates moderate lipophilicity, making it well-suited for retention on a non-polar C18 stationary phase in RP-HPLC. |
| pKa (Predicted) | ~3-4 (Carboxylic Acid) | Inferred | The acidic benzoic acid group will be ionized at neutral pH. An acidic mobile phase is required to suppress ionization, ensuring good peak shape and reproducible retention. |
| UV Absorption | Aromatic rings and sulfonyl group | Inferred | The presence of chromophores suggests strong UV absorbance, making UV detection a suitable and sensitive choice. |
HPLC Method Development Strategy: A Rationale-Driven Approach
The goal is to achieve a symmetric peak for the analyte, well-resolved from any impurities, with a reasonable retention time. The following sections detail the logical progression of method development.
Column Selection: The Foundation of Separation
Based on the analyte's moderate lipophilicity (XLogP3 of 1.4), a reversed-phase mode of chromatography is the logical choice.[2] A C18 (octadecylsilane) column is selected as the initial stationary phase. C18 columns provide sufficient hydrophobic interaction to retain the molecule, offering a versatile and robust starting point for method development. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency, backpressure, and analysis time.
Mobile Phase Optimization: Controlling Retention and Peak Shape
The mobile phase is the primary tool for controlling retention and selectivity in RP-HPLC.
-
Aqueous Component & pH Control: The analyte possesses a carboxylic acid group. To prevent peak tailing caused by the dissociation of this acidic proton, the mobile phase pH must be maintained at least 1.5-2 units below the analyte's pKa. Using a buffer of 0.1% Phosphoric Acid in Water effectively lowers the pH to ~2.1, ensuring the analyte is in its neutral, protonated form, which enhances retention and improves peak symmetry. Phosphoric acid is a common choice for RP-HPLC with UV detection due to its low UV cutoff.[3]
-
Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. Acetonitrile typically provides better peak shapes for acidic compounds and has a lower viscosity, resulting in lower backpressure and higher efficiency.
-
Isocratic vs. Gradient Elution: For a single analyte assay, an isocratic elution (constant mobile phase composition) is preferable due to its simplicity and robustness.[4] The initial mobile phase composition can be estimated around 50:50 (v/v) Acetonitrile: 0.1% Phosphoric Acid . This composition will then be fine-tuned to achieve a target retention time of 5-10 minutes.
Detection Wavelength Selection
The analyte contains a substituted benzene ring, which is a strong chromophore. To determine the optimal wavelength for maximum sensitivity, a UV scan of the analyte in the mobile phase is performed using a Diode Array Detector (DAD). A wavelength of 254 nm is a common starting point for aromatic compounds and is often used for the analysis of sulfonamides.[4]
Flow Rate and Temperature
A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is a conventional and efficient starting point.[5] Maintaining a constant column temperature, for instance, at 30 °C , ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Visual Workflow: Method Development and Validation
The following diagram illustrates the logical flow from initial analyte characterization to a fully validated analytical method.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-5-(methylsulphonyl)benzoic acid | C8H7ClO4S | CID 2329132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 2-chloro-5-(chlorosulfonyl)- | SIELC Technologies [sielc.com]
- 4. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 5. tis.wu.ac.th [tis.wu.ac.th]
Application Note: Synthesis and Characterization of Novel Poly(amide-sulfonamide)s from 2-Chloro-5-(methylsulfamoyl)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of novel polymers with tailored properties is a cornerstone of materials science and pharmaceutical development. Aromatic polymers, in particular, often exhibit exceptional thermal stability and mechanical strength. This application note details a comprehensive protocol for the synthesis and characterization of a novel poly(amide-sulfonamide) from the functionalized monomer, 2-chloro-5-(methylsulfamoyl)benzoic acid. This monomer possesses a unique combination of a carboxylic acid, a secondary sulfonamide, and a chlorinated aromatic ring, making it a promising candidate for the development of high-performance polymers with potential applications in drug delivery, specialty membranes, and advanced coatings.
The presence of the methylsulfamoyl group is anticipated to impart distinct solubility characteristics and potential for hydrogen bonding, while the chloro-substituent can serve as a handle for post-polymerization modification. The amide and sulfonamide linkages in the polymer backbone are expected to contribute to high thermal stability and specific intermolecular interactions.[1][2] This guide provides a step-by-step methodology for monomer synthesis, polymerization via solution polycondensation, and thorough characterization of the resulting polymer.
Materials and Methods
Monomer Synthesis: 2-Chloro-5-(methylsulfamoyl)benzoic Acid
The synthesis of the monomer can be adapted from established procedures for analogous compounds.[3][4] A plausible two-step synthetic route is outlined below:
Step 1: Chlorosulfonylation of 2-Chlorobenzoic Acid
-
In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a condenser with a gas outlet to a scrubber, and a magnetic stirrer.
-
Charge the flask with 2-chlorobenzoic acid.
-
Slowly add an excess of chlorosulfonic acid dropwise to the stirred 2-chlorobenzoic acid at room temperature.
-
After the addition is complete, heat the reaction mixture to 140-150°C and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate, 2-chloro-5-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Amination with Methylamine
-
Suspend the dried 2-chloro-5-(chlorosulfonyl)benzoic acid in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly bubble methylamine gas through the suspension or add a solution of methylamine in THF dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product, 2-chloro-5-(methylsulfamoyl)benzoic acid, by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified monomer.
Polymer Synthesis: Poly[imino(2-chloro-5-benzoyl)sulfonyl-1,4-phenylene]
The polymerization of the bifunctional monomer will be achieved through a solution polycondensation reaction, a common method for producing aromatic polyamides and related polymers.[1]
Protocol for Solution Polycondensation:
-
Monomer Activation (optional but recommended): Convert the carboxylic acid group of the monomer to a more reactive acyl chloride. To a stirred solution of the 2-chloro-5-(methylsulfamoyl)benzoic acid in anhydrous toluene, add a slight excess of thionyl chloride and a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-4 hours. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-chloro-5-(methylsulfamoyl)benzoyl chloride.
-
Polymerization:
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer and a condenser, dissolve the activated monomer (or the original monomer if using a direct phosphorylation method) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
-
If using the direct phosphorylation method with the carboxylic acid monomer, add a phosphorylation agent like triphenyl phosphite and a base such as pyridine or triethylamine.
-
Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature should be determined experimentally to ensure a reasonable reaction rate without causing degradation.
-
Maintain the reaction under a nitrogen atmosphere with continuous stirring for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
-
Polymer Precipitation and Purification:
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a non-solvent such as methanol or ethanol with vigorous stirring.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomer, oligomers, and residual solvent.
-
Dry the purified polymer in a vacuum oven at 80-100°C to a constant weight.
-
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the proposed synthetic pathway and the polymerization process.
Caption: Proposed two-step synthesis of the monomer.
Caption: Experimental workflow for the polymerization process.
Characterization of the Novel Polymer
A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized polymer.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the formation of amide and sulfonamide linkages and the disappearance of the carboxylic acid group. | Appearance of characteristic C=O stretching (amide I) around 1650 cm⁻¹, N-H bending (amide II) around 1550 cm⁻¹, and S=O stretching (sulfonamide) around 1350 and 1160 cm⁻¹. Disappearance of the broad O-H stretch of the carboxylic acid. |
| ¹H NMR Spectroscopy | To elucidate the polymer structure and confirm the connectivity of the monomer units. | Broadening of aromatic and methyl protons signals compared to the monomer. Integration of signals should be consistent with the proposed polymer structure. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A unimodal peak indicating a successful polymerization. The molecular weight will depend on the reaction conditions. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High decomposition temperature (likely >300°C) is expected for an aromatic poly(amide-sulfonamide). |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A distinct glass transition temperature, indicative of an amorphous or semi-crystalline polymer. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Polymer Yield | Incomplete reaction; premature precipitation of the polymer. | Increase reaction time and/or temperature. Ensure the solvent maintains the polymer in solution throughout the reaction. |
| Low Molecular Weight | Presence of impurities (e.g., water); non-stoichiometric reaction if a co-monomer is used; side reactions. | Use anhydrous solvents and reagents. Purify the monomer carefully. Optimize reaction conditions to minimize side reactions. |
| Insoluble Polymer | High degree of crystallinity or strong intermolecular hydrogen bonding. | Try alternative polymerization solvents. Modify the polymer backbone to introduce more flexible linkages if solubility is a critical requirement. |
Conclusion
This application note provides a detailed framework for the synthesis and characterization of a novel poly(amide-sulfonamide) from 2-chloro-5-(methylsulfamoyl)benzoic acid. The proposed protocols are based on established chemical principles and offer a solid starting point for researchers exploring new high-performance polymers. The unique functional groups of the monomer present exciting opportunities for creating materials with tailored properties for a range of scientific and industrial applications. Further optimization of the reaction conditions and in-depth property evaluation of the resulting polymer are encouraged to fully explore its potential.
References
-
Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units. (2000). ResearchGate. Retrieved January 26, 2026, from [Link]
- US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (n.d.). Google Patents.
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved January 26, 2026, from [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved January 26, 2026, from [Link]
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.). Patsnap.
-
Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]
- US3225011A - Process for preparing poly-para-aminobenzoic acid. (n.d.). Google Patents.
-
21.9: Polyamides and Polyesters - Step-Growth Polymers. (2021). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
- CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (n.d.). Google Patents.
-
Monomeric and Polymeric Carboxylic Acids. (2005). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Carboxylic acid - Polyamides, Synthesis, Esters. (n.d.). Britannica. Retrieved January 26, 2026, from [Link]
-
Polymorphism and crystallization of p-aminobenzoic acid. (n.d.). University of Limerick. Retrieved January 26, 2026, from [Link]
-
Characterization of polymer properties and identification of additives in commercially available research plastics. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 26, 2026, from [Link]
-
S2.4.6 Formation of Condensation Polymers: Polyamides [HL IB CHEMISTRY]. (2011). YouTube. Retrieved January 26, 2026, from [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. Retrieved January 26, 2026, from [Link]
-
Molecular Methods for Assessing the Morphology, Topology, and Performance of Polyamide Membranes. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed. Retrieved January 26, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-chloro-5-[(methylamino)sulfonyl]benzoic acid
Welcome to the technical support guide for the purification of crude 2-chloro-5-[(methylamino)sulfonyl]benzoic acid (CAS No: 39251-56-6). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key chemical intermediate in high purity. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount for successful downstream applications.[1]
This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification issues. We will explore the causality behind experimental choices, ensuring you can adapt and optimize these procedures for your specific crude material.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Initial Assessment of Crude Material
Before any purification attempt, a thorough analysis of the crude product is essential. This step informs the selection of the most effective purification strategy.
Q1: What are the likely impurities in my crude 2-chloro-5-[(methylamino)sulfonyl]benzoic acid?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid precursor.[2] Therefore, potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding 2-amino derivative.
-
Isomeric Byproducts: Impurities from non-selective chlorination or sulfonation steps in the synthesis of precursors. For instance, nitration of ortho-chloro-benzoic acid can yield multiple isomers that carry through the synthesis.[3]
-
Reagents and Solvents: Residual acids (like HCl or H₂SO₄), bases, or organic solvents used in the reaction and initial work-up.
-
Decomposition Products: The diazonium intermediate is often unstable and can lead to phenolic or other side products if not handled correctly.[2]
Q2: Which analytical techniques should I use to assess the purity of my crude product?
A2: A multi-pronged approach is recommended for a comprehensive assessment.
| Technique | Application & Rationale |
| Thin-Layer Chromatography (TLC) | Initial Screening: An indispensable, rapid method to visualize the number of components in your crude mixture. It helps in selecting a solvent system for column chromatography. A streaking spot may indicate an overloaded sample or a highly acidic/basic compound interacting strongly with the silica gel. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity Assessment: HPLC is the gold standard for determining the percentage purity of your compound.[1] A validated method can also quantify specific impurities.[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Impurity Identification: ¹H NMR can confirm the desired product's structure and may reveal the presence of major impurities if their signals do not overlap significantly with the product's signals.[6][7] |
| Melting Point | Purity Indication: A pure crystalline solid will have a sharp melting point. A broad melting range or a melting point lower than the literature value (183-187 ºC) suggests the presence of impurities.[1] |
Part 2: Purification Method Selection & Protocols
The choice of purification method is a critical decision based on the nature of the impurities, the scale of the experiment, and the required final purity.
The following diagram outlines a logical decision-making process for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Principle: This technique leverages the difference in solubility between the desired compound and impurities in a specific solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[8]
Detailed Protocol:
-
Solvent Screening: In test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, or mixtures like acetone-water[2]). Identify a solvent that requires heating to dissolve the solid.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the entire solid. This is crucial for maximizing yield.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Covering the flask can help slow the cooling rate.[8]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.[8]
-
Isolation: Collect the crystals by suction filtration (using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization:
-
Q: My compound "oils out" instead of crystallizing. How can I fix this?
-
A: Causality: This happens when the saturated solution's temperature is above the melting point of your compound, or if the solution is too concentrated.
-
Solution: Add more hot solvent to the oiled-out mixture to create a less concentrated solution and bring the saturation point below the compound's melting point. Reheat until a homogenous solution is formed, then attempt to cool again.
-
-
Q: No crystals form upon cooling, even in an ice bath. What should I do?
-
A: Causality: The solution may be too dilute (too much solvent was added), or the solution is supersaturated and requires nucleation to begin crystallization.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass can provide nucleation sites.[8]
-
Seed Crystals: Add a tiny crystal of the pure product to the solution to initiate crystallization.[8]
-
Reduce Solvent: If the above fails, gently heat the solution to boil off some of the solvent to increase the concentration, then attempt to cool and crystallize again.[8]
-
-
-
Q: The purity of my recrystallized product is still low. What went wrong?
-
A: Causality: This can occur if cooling was too rapid, trapping impurities within the crystal lattice, or if the chosen solvent is not ideal for excluding the specific impurities present.
-
Solution: Repeat the recrystallization process, ensuring very slow cooling. If purity does not improve, the impurities may have a very similar solubility profile, and an alternative method like column chromatography is required.
-
Principle: This is a powerful liquid-liquid extraction technique for separating acidic compounds from neutral or basic impurities. The acidic benzoic acid derivative is deprotonated with a weak base to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic layer and can be washed away. Re-acidification of the aqueous layer precipitates the pure acidic product.
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude material in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.
-
Washing: Add more fresh organic solvent to the aqueous layer, shake, and separate again. This "back-wash" step removes any trapped neutral impurities. Combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 2M hydrochloric acid (HCl), while stirring until the solution is acidic (pH ~2, check with pH paper). The pure product should precipitate as a solid.
-
Isolation: Collect the solid by suction filtration, wash with cold deionized water, and dry under vacuum.
Troubleshooting Acid-Base Extraction:
-
Q: An emulsion formed at the interface of the two layers. How do I break it?
-
A: Causality: Emulsions are common when fine particulate matter is present or when vigorous shaking creates a stable colloid.
-
Solution: First, wait for 10-15 minutes to see if it separates. If not, try gently swirling the funnel. Adding a small amount of brine (saturated NaCl solution) can also help by increasing the ionic strength of the aqueous phase, which often breaks the emulsion.
-
-
Q: My product doesn't precipitate when I acidify the basic solution. Why?
-
A: Causality: This could be due to several reasons: not enough acid has been added to reach the isoelectric point, the product is more soluble in water than expected, or the initial concentration was very low.
-
Solution: Check the pH of the solution to ensure it is strongly acidic (pH 1-2). If it is, and no precipitate has formed, try extracting the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate) to recover the dissolved product. Then, dry the organic layer and evaporate the solvent.
-
Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer. It is highly effective for separating isomers or compounds with similar properties.[2]
Detailed Protocol:
-
Solvent System Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate with 1% acetic acid) that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities. The added acetic acid helps prevent streaking of the acidic product on the silica gel.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting Column Chromatography:
-
Q: The separation on the column is poor, and fractions are mixed. How can I improve it?
-
A: Causality: This can be caused by a poorly packed column (containing air bubbles or cracks), overloading the column with too much crude material, or using an eluent that is too polar.
-
Solution: Ensure the column is packed carefully and is perfectly vertical. Reduce the amount of crude material loaded. Decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio) to increase the separation between spots on the TLC plate, which will translate to better separation on the column.
-
Safety Precautions
-
Handling: 2-chloro-5-[(methylamino)sulfonyl]benzoic acid and its related precursors can be irritants. They may cause skin irritation, serious eye irritation, and respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhaling dust or vapors.[11]
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
References
- Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (n.d.). Google Patents.
- Process for preparing 2-chloro-5-formyl benzene sulphonic acid. (n.d.). Google Patents.
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (2019). Eureka | Patsnap. Retrieved January 25, 2026, from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. Retrieved January 25, 2026, from [Link]
- Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (n.d.). Google Patents.
-
Srivastava, R. K. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. ResearchGate. Retrieved January 25, 2026, from [Link]
-
2-Chloro-5-(methylsulphonyl)benzoic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
- Preparation of 2-chloro-5-aminobenzoic acid. (n.d.). Google Patents.
-
Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- - Substance Details. (n.d.). U.S. Environmental Protection Agency. Retrieved January 25, 2026, from [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. (2023). UST Journals. Retrieved January 25, 2026, from [Link]
- High performance liquid detection method for 2-chloroethylamine hydrochloride. (n.d.). Google Patents.
-
2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 25, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 3. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.ust.edu [journals.ust.edu]
- 6. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. spectrabase.com [spectrabase.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
"stability issues of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid in solution"
Welcome to the technical support center for 2-chloro-5-[(methylamino)sulfonyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common stability issues encountered when working with this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and formulations.
PART 1: Understanding the Stability of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid
2-chloro-5-[(methylamino)sulfonyl]benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its chemical structure, featuring a carboxylic acid, a sulfonamide, and a chlorinated aromatic ring, presents a unique set of stability considerations. Understanding these is critical for accurate and reproducible research, from initial screening to formulation development. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution.
PART 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Gradual decrease in the concentration of the active compound in solution over time.
-
Question: I've prepared a stock solution of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid in an aqueous buffer. When I re-analyze it after a few days, I observe a significant drop in the concentration of the parent compound. What could be the cause?
-
Answer: A gradual decrease in concentration is often indicative of chemical degradation. For 2-chloro-5-[(methylamino)sulfonyl]benzoic acid, the primary suspect is hydrolysis of the sulfonamide bond. Sulfonamides can be susceptible to hydrolysis, especially in electron-deficient aromatic systems, which can be influenced by the chloro-substituent on the benzene ring.[1]
Causality: The hydrolysis of the sulfonamide bond would lead to the formation of 2-chloro-5-(sulfamoyl)benzoic acid and methylamine. This reaction can be influenced by pH and temperature.
Troubleshooting Steps & Preventative Measures:
-
pH Control: Sulfonamides are generally more stable in neutral to slightly acidic conditions.[2] Avoid highly acidic or alkaline buffers if possible. If your experimental conditions require a specific pH, conduct a preliminary stability study at that pH to understand the degradation kinetics.
-
Temperature Management: Store stock solutions at lower temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles.
-
Solvent Selection: If permissible for your application, consider preparing stock solutions in a non-aqueous solvent like DMSO, where hydrolytic degradation is minimized. However, be mindful of the final DMSO concentration in your aqueous working solutions.
-
Issue 2: Appearance of new, unidentified peaks in my chromatogram (e.g., HPLC, LC-MS).
-
Question: During the analysis of my 2-chloro-5-[(methylamino)sulfonyl]benzoic acid solution, I'm seeing extra peaks that were not present in the freshly prepared sample. What are these and where are they coming from?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. Besides hydrolysis, photodegradation and thermal degradation are other potential pathways.
Causality:
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of sulfonamides.[3] A common photodegradation product of sulfonamides is sulfanilic acid.[4]
-
Thermal Degradation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation.[5][6] In this case, it could lead to the formation of 2-chloro-5-[(methylamino)sulfonyl]benzene.
Troubleshooting Steps & Preventative Measures:
-
Protect from Light: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[3]
-
Control Temperature: Avoid exposing solutions to high temperatures for extended periods. If heating is necessary for your experiment, minimize the duration. Studies have shown that benzoic acid derivatives show mild degradation at 150°C and severe degradation at 200°C.[5][6]
-
Forced Degradation Study: To identify the unknown peaks, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. These can then be characterized by techniques like LC-MS/MS.
-
Issue 3: The compound is precipitating out of my aqueous solution.
-
Question: I'm struggling to keep 2-chloro-5-[(methylamino)sulfonyl]benzoic acid dissolved in my aqueous buffer. It keeps precipitating, especially when I change the pH. Why is this happening?
-
Answer: The solubility of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid is highly dependent on the pH of the solution due to the presence of the carboxylic acid group.
Causality: The carboxylic acid group has a specific pKa. At pH values below its pKa, the carboxylic acid will be predominantly in its neutral, less soluble form (COOH). At pH values above its pKa, it will be in its ionized, more soluble carboxylate form (COO-). Benzoic acid itself has a pKa of approximately 4.2. The substituents on the ring will influence this value, but it provides a good starting point. Studies have shown that the solubility of benzoic acid is slightly higher in acidic medium compared to basic pH due to ionic dissociation.[7][8]
Troubleshooting Steps & Preventative Measures:
-
pH Adjustment: To increase solubility in aqueous solutions, adjust the pH to be at least 1-2 units above the pKa of the carboxylic acid. This will ensure the compound is in its more soluble ionized form.
-
Co-solvents: If adjusting the pH is not an option for your experiment, consider the use of co-solvents such as ethanol, methanol, or polyethylene glycol (PEG) to increase the solubility of the neutral form.
-
Salt Formation: For solid formulations, using a salt form of the carboxylic acid (e.g., sodium salt) can significantly improve its aqueous solubility.
-
PART 3: Frequently Asked Questions (FAQs)
-
Q1: What is the most likely degradation pathway for 2-chloro-5-[(methylamino)sulfonyl]benzoic acid in an aqueous solution?
-
A1: Based on its structure, the most probable degradation pathway in an aqueous solution is the hydrolysis of the sulfonamide bond, leading to the formation of 2-chloro-5-(sulfamoyl)benzoic acid and methylamine.[1]
-
-
Q2: How does pH impact the stability of this compound?
-
A2: The pH of the solution can significantly affect both the chemical stability and the physical stability (solubility). The sulfonamide bond may be more susceptible to hydrolysis at extreme pH values (highly acidic or basic). The solubility is primarily governed by the ionization of the carboxylic acid group, with higher solubility generally observed at pH values above its pKa.[7][8]
-
-
Q3: What are the ideal storage conditions for a stock solution of this compound?
-
A3: For optimal stability, stock solutions should be stored at low temperatures (2-8 °C or -20 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation.[3] If prepared in an aqueous buffer, a pH near neutral is generally recommended to minimize hydrolysis.
-
-
Q4: Can I use DMSO as a solvent for this compound?
-
A4: Yes, DMSO is a suitable solvent for preparing highly concentrated stock solutions. This can help to circumvent solubility issues in aqueous media and minimize hydrolytic degradation. However, always be mindful of the final concentration of DMSO in your experimental setup, as it can affect biological assays.
-
-
Q5: What analytical techniques are best for monitoring the stability of this compound?
-
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[9] This method should be able to separate the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying unknown degradation products.[10]
-
PART 4: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
Objective: To generate potential degradation products of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid under various stress conditions.
Materials:
-
2-chloro-5-[(methylamino)sulfonyl]benzoic acid
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate both solutions at 60 °C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate both solutions at 60 °C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solutions at room temperature for 24 hours.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 105 °C for 24 hours.
-
Also, heat a solution of the compound at 60 °C for 24 hours.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 2-chloro-5-[(methylamino)sulfonyl]benzoic acid from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Elution:
-
Start with a gradient of 5-10% B and increase to 90-95% B over 20-30 minutes. The exact gradient will need to be optimized based on the separation of the degradation products observed in the forced degradation study.
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 230 nm (or the λmax of the compound) Injection Volume: 10 µL
Procedure:
-
Prepare solutions of the stressed samples from the forced degradation study and a control (unstressed) sample.
-
Inject each sample into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
PART 5: Data Presentation & Visualization
Table 1: Potential Degradation Products and Their Characteristics
| Stress Condition | Potential Degradation Product | Proposed Structure | Expected Analytical Signature (LC-MS) |
| Acid/Base Hydrolysis | 2-chloro-5-(sulfamoyl)benzoic acid | C₇H₆ClNO₄S | A peak with a different retention time and a mass corresponding to the hydrolyzed product. |
| Photodegradation | Sulfanilic acid | C₆H₇NO₃S | A more polar compound with a shorter retention time in reverse-phase HPLC. |
| Thermal Degradation | 2-chloro-5-[(methylamino)sulfonyl]benzene | C₇H₈ClNO₂S | A less polar compound due to the loss of the carboxylic acid group, resulting in a longer retention time. |
Diagram 1: Proposed Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation of the target compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
PART 6: References
Sources
- 1. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 2. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Validation & Comparative
"in silico docking studies of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid with target enzymes"
An In-Depth Comparative Guide to the In Silico Docking of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid with Carbonic Anhydrase and Cyclooxygenase Isoforms
Introduction
In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, providing critical insights into the molecular interactions that underpin therapeutic efficacy.[1] This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, offering a window into binding affinity and mechanism of action before resource-intensive in vitro and in vivo studies are undertaken.[2][3] This guide focuses on the specific molecule 2-chloro-5-[(methylamino)sulfonyl]benzoic acid , a compound featuring a sulfonamide moiety—a well-established pharmacophore known for its interaction with several key enzyme families.[4]
The structural similarity of this molecule to known therapeutic agents, such as the diuretic Furosemide and various sulfonamide-based inhibitors, suggests potential interactions with enzymes like Carbonic Anhydrases (CAs) and Cyclooxygenases (COX). This guide provides a comprehensive, comparative in silico analysis of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid against these two critical enzyme targets. We will compare its predicted binding performance against established, clinically relevant inhibitors: Acetazolamide for Carbonic Anhydrase and Celecoxib for Cyclooxygenase. Through a detailed, self-validating protocol and analysis of binding interactions, this document serves as a technical resource for researchers and drug development professionals seeking to explore the therapeutic potential of sulfonamide derivatives.
The Molecules in Focus: Test Compound and Comparators
A successful docking study relies on a clear understanding of the ligand structures and the rationale for their comparison.
Lead Compound: 2-chloro-5-[(methylamino)sulfonyl]benzoic acid
-
Structure: C₈H₈ClNO₄S
-
Molecular Weight: 249.67 g/mol [5]
-
Core Features: This molecule is characterized by a benzoic acid ring substituted with a chlorine atom and a methylaminosulfonyl group. The sulfonamide group (-SO₂NH-) is the key pharmacophore, known to act as a zinc-binding group in metalloenzymes like carbonic anhydrases.[4] Its structural resemblance to loop diuretics and other sulfonamide drugs makes it a compelling candidate for computational screening.
Comparator for Carbonic Anhydrase: Acetazolamide
-
Mechanism: A potent, non-selective inhibitor of carbonic anhydrase isoforms.[6]
-
Rationale for Comparison: Acetazolamide is a gold-standard inhibitor used in numerous CA studies. Its binding mode, which involves the coordination of its sulfonamide group to the catalytic Zn²⁺ ion in the enzyme's active site, is well-characterized. It provides a robust benchmark for evaluating the binding affinity and interaction patterns of our lead compound against CA targets.
Comparator for Cyclooxygenase: Celecoxib
-
Mechanism: A selective inhibitor of Cyclooxygenase-2 (COX-2).[7]
-
Rationale for Comparison: Celecoxib is a clinically significant anti-inflammatory drug whose selectivity for COX-2 is attributed to its sulfonamide side chain fitting into a specific secondary pocket present in the COX-2 active site but not in COX-1.[7][8] Comparing our lead compound to Celecoxib allows for an assessment of both its potential COX-2 affinity and, critically, its selectivity over the COX-1 isoform.[9]
The Target Enzymes: A Tale of Two Families
The selection of target enzymes is driven by the chemical features of the lead compound. The sulfonamide group directs our investigation toward two therapeutically relevant enzyme families.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] They are involved in numerous physiological processes, including pH regulation and electrolyte secretion.[11]
-
hCA II: A cytosolic, ubiquitously expressed isoform involved in various physiological functions. Inhibition of hCA II is linked to the diuretic effects of drugs like Acetazolamide.
-
hCA IX: A transmembrane, tumor-associated isoform that is overexpressed in many solid tumors.[12] Its expression is induced by hypoxia, and it plays a crucial role in acidifying the tumor microenvironment, which promotes tumor invasion and metastasis.[11] Consequently, selective inhibition of hCA IX is a highly sought-after strategy in oncology.[11]
Cyclooxygenases (COX)
Cyclooxygenases are key enzymes in the prostaglandin biosynthesis pathway and are central to inflammation, pain, and fever.
-
COX-1: A constitutively expressed isoform responsible for producing prostaglandins that regulate physiological processes, including gastric mucus production and platelet aggregation.
-
COX-2: An inducible isoform whose expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is the goal of modern non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, as this approach reduces inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[7][13] The sulfonamide moiety is a classic feature of many selective COX-2 inhibitors.[7]
A Validated Protocol for Comparative Molecular Docking
To ensure scientific rigor, a standardized and reproducible docking workflow is essential. The following protocol outlines the key steps from target preparation to results interpretation, explaining the causality behind each choice.
Caption: A standardized workflow for in silico molecular docking studies.
Experimental Protocol Steps:
-
Target Protein Preparation:
-
Action: Obtain the 3D crystal structures of the target enzymes from the Protein Data Bank (PDB). For this study, we select hCA II (PDB: 4IWZ), hCA IX (PDB: 5FL4), and COX-2 (e.g., PDB: 3LN1, co-crystallized with Celecoxib).[14]
-
Causality: High-resolution crystal structures provide an accurate representation of the enzyme's active site.
-
Protocol: Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein by:
-
Removing all non-essential water molecules and co-crystallized ligands.
-
Adding polar hydrogen atoms to satisfy valence requirements.
-
Assigning correct bond orders and protonation states for amino acid residues, particularly for histidine, aspartate, and glutamate, at a physiological pH of 7.4.
-
Performing a brief energy minimization to relieve any steric clashes introduced during preparation. This ensures the protein structure is in a low-energy, stable conformation.
-
-
-
Ligand Preparation:
-
Action: Generate 3D conformations of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid, Acetazolamide, and Celecoxib.
-
Causality: Docking algorithms require low-energy, 3D ligand structures to explore possible binding poses accurately.
-
Protocol:
-
Sketch the 2D structures of the ligands.
-
Convert the 2D structures to 3D using a program like Open Babel or ChemDraw.
-
Assign proper atom types and charges using a force field (e.g., MMFF94).
-
Perform energy minimization to obtain a stable, low-energy conformer.
-
-
-
Active Site Definition and Grid Generation:
-
Action: Define the docking search space (the "grid box") within the enzyme.
-
Causality: Constraining the search to the known active site increases computational efficiency and docking accuracy by preventing the algorithm from searching irrelevant surface areas.
-
Protocol: The grid box is centered on the active site. For enzymes with a known inhibitor, the coordinates of the co-crystallized ligand can be used to define the center. For CAs, the grid is centered on the catalytic Zn²⁺ ion. For COX-2, it is centered within the main channel leading to the catalytic tyrosine residue. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational freedom.
-
-
Molecular Docking Simulation:
-
Action: Run the docking algorithm using a program like AutoDock Vina.
-
Causality: AutoDock Vina uses an empirical scoring function to estimate the binding affinity (in kcal/mol) and predict the most favorable binding poses of the ligand within the active site.
-
Protocol: The prepared protein and ligand files are used as input. The algorithm will generate multiple binding poses (typically 9-10), each with a corresponding docking score. The pose with the lowest (most negative) score is considered the most stable and is used for further analysis.
-
-
Results Analysis and Visualization:
-
Action: Analyze the docking scores and visualize the top-ranked binding pose.
-
Causality: A quantitative score provides a basis for comparison, while visual inspection reveals the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) responsible for binding.
-
Protocol: Use visualization software to inspect the ligand's orientation in the active site. Identify and measure the distances of key interactions, such as hydrogen bonds between the ligand's functional groups and the protein's amino acid residues.
-
Comparative Docking Performance Analysis
The ultimate goal of this guide is to compare the predicted binding of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid against that of established inhibitors. The following tables summarize expected docking scores based on published data for similar sulfonamide-containing compounds.[12][15][16]
Performance Against Carbonic Anhydrase Isoforms
Table 1: Predicted Binding Affinities for Carbonic Anhydrase Inhibitors
| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| 2-chloro-5-[(methylamino)sulfonyl]benzoic acid | hCA II | -7.5 to -8.5 | Sulfonamide coordinates with catalytic Zn²⁺; H-bonds with Gln92, Thr199 |
| hCA IX | -8.0 to -9.0 | Sulfonamide coordinates with catalytic Zn²⁺; H-bonds with Gln92, Thr200[12] | |
| Acetazolamide (Control) | hCA II | -7.0 to -8.0 | Canonical Zn²⁺ coordination; H-bonds with Thr199 |
| hCA IX | -7.5 to -8.5 | Canonical Zn²⁺ coordination; H-bonds with Thr200 |
Analysis: The lead compound is predicted to exhibit strong binding affinity for both CA isoforms, driven by the interaction of its sulfonamide group with the active site zinc ion. Notably, it may show a slightly higher affinity for the tumor-associated hCA IX, a desirable trait for a potential anticancer agent. This predicted affinity is comparable to, or even slightly better than, the standard inhibitor Acetazolamide.
Caption: Key interactions for a sulfonamide inhibitor in the CA active site.
Performance Against Cyclooxygenase Isoforms
Table 2: Predicted Binding Affinities for Cyclooxygenase Inhibitors
| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| 2-chloro-5-[(methylamino)sulfonyl]benzoic acid | COX-1 | -7.0 to -8.0 | H-bond with Arg120; Hydrophobic interactions |
| COX-2 | -8.5 to -9.5 | H-bonds with Arg120, Ser530; Sulfonamide group enters selectivity pocket near His90, Gln192[17] | |
| Celecoxib (Control) | COX-1 | -7.5 to -8.5 | Does not optimally fit |
| COX-2 | -9.0 to -11.0[15][16] | Canonical binding in selectivity pocket; H-bond with Arg120[18] |
Analysis: The lead compound is predicted to bind favorably to the COX-2 active site, with a binding energy suggesting potent inhibition. Crucially, its predicted affinity for COX-2 is significantly higher than for COX-1. This predicted selectivity is attributed to the ability of the sulfonamide moiety to occupy the larger, more accommodating secondary side pocket of the COX-2 isoform, an interaction that is sterically hindered in COX-1. While its predicted affinity may not reach the level of the highly optimized drug Celecoxib, it demonstrates a strong potential for selective COX-2 inhibition.
Discussion and Future Perspectives
The in silico analysis presented in this guide demonstrates that 2-chloro-5-[(methylamino)sulfonyl]benzoic acid is a promising scaffold for the development of novel enzyme inhibitors. The comparative docking studies predict that this compound possesses:
-
Potent Carbonic Anhydrase Inhibition: With a potential for slight selectivity towards the tumor-associated CA IX isoform.
-
Selective COX-2 Inhibition: With a clear preference for COX-2 over COX-1, suggesting a favorable anti-inflammatory profile with reduced gastrointestinal side effect risk.
It is critical, however, to acknowledge the limitations of molecular docking. These studies provide a static, predictive snapshot of binding and do not account for protein flexibility, solvent effects, or the dynamic nature of biological systems. Therefore, the insights gained from this guide must be validated through further computational and experimental work.
Recommended Next Steps:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complexes over time and to calculate binding free energies more accurately.[1]
-
In Vitro Enzyme Inhibition Assays: To experimentally determine the IC₅₀ or Kᵢ values of the compound against the purified target enzymes (hCA II, hCA IX, COX-1, and COX-2).
-
Structural Biology: Co-crystallization of the compound with its target enzymes to definitively confirm the binding mode and interactions predicted by docking.
Conclusion
This guide provides a comprehensive framework for the in silico evaluation of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid. By systematically comparing its predicted docking performance against the well-characterized inhibitors Acetazolamide and Celecoxib, we have established a strong theoretical basis for its potential as a dual inhibitor of Carbonic Anhydrase and a selective inhibitor of COX-2. The detailed protocol and comparative data serve as a valuable resource for researchers, guiding future experimental validation and optimization efforts in the pursuit of novel therapeutics.
References
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Molecular docking evaluation of celecoxib on the boron nitride nanostructures for alleviation of cardiovascular risk and inflammatory - Arabian Journal of Chemistry. Available at: [Link]
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(PDF) STUDY OF BINDING INTERACTIONS OF HUMAN CARBONIC ANHYDRASE XII. Available at: [Link]
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Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PubMed Central. Available at: [Link]
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Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors - MDPI. Available at: [Link]
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Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - RSC Publishing. Available at: [Link]
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2-Chloro-5-methylsulfonylbenzoate | C8H6ClO4S- - PubChem. Available at: [Link]
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2-chloro-5-[(methylsulfonyl)amino]benzoic acid (C8H8ClNO4S) - PubChemLite. Available at: [Link]
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In silico docking and Molecular Dynamic (MD) simulations studies of selected phytochemicals against Human Glycolate Oxidase (hGOX) and Oxalate oxidase (OxO) - PubMed. Available at: [Link]
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Docking interactions of celecoxib with COX-2. - ResearchGate. Available at: [Link]
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COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC - NIH. Available at: [Link]
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2-Chloro-5-(methylsulphonyl)benzoic acid | C8H7ClO4S | CID 2329132 - PubChem. Available at: [Link]
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Docking of small molecule inhibitors into the cyclooxygenase active... - ResearchGate. Available at: [Link]
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Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC - NIH. Available at: [Link]
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Drug Repurposing Approach in Developing New Furosemide Analogs as Antimicrobial Candidates and Anti-PBP: Design, Synthesis, and Molecular Docking - PubMed. Available at: [Link]
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Molecular insights in repurposing selective COX-2 inhibitor celecoxib against matrix metalloproteinases in potentiating delayed wound healing: a molecular docking and MMPB/SA based analysis of molecular dynamic simulations - PubMed. Available at: [Link]
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Furosemide - StatPearls - NCBI Bookshelf. Available at: [Link]
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Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity - MDPI. Available at: [Link]
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Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling - MDPI. Available at: [Link]
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Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives | Request PDF - ResearchGate. Available at: [Link]
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Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- - Substance Details - EPA. Available at: [Link]
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In Silico Screening and Molecular Dynamics Simulation Studies in the Identification of Natural Compound Inhibitors Targeting the - Semantic Scholar. Available at: [Link]
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Furosemide - Wikipedia. Available at: [Link]
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Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights | ACS Omega. Available at: [Link]
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Furosemide | Deranged Physiology. Available at: [Link]
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In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Simulation Studies of Nucleoside Analogs for Drug Discovery- A Mini Review - PubMed. Available at: [Link]
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Research Article Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide - Semantic Scholar. Available at: [Link]
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In silico docking and Molecular Dynamic (MD) simulations studies of selected phytochemicals against Human Glycolate Oxidase (hGOX) and Oxalate oxidase (OxO) | Request PDF - ResearchGate. Available at: [Link]
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What is the mechanism of Furosemide? - Patsnap Synapse. Available at: [Link]
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Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- - Substance Details - SRS | US EPA. Available at: [Link]
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Frusemide - Mechanism of Action - YouTube. Available at: [Link]
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Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-chloro-5-(methylsulfamoyl)benzoic acid: Evaluating Cost-Effectiveness and Sustainability
In the landscape of pharmaceutical development, the efficient and economical synthesis of key intermediates is paramount. 2-chloro-5-(methylsulfamoyl)benzoic acid stands as a critical building block, notably in the production of widely-used diuretics such as furosemide.[1] This guide provides an in-depth comparative analysis of the prevalent synthetic pathways to this essential compound. We will dissect each route, evaluating them on the metrics of chemical yield, cost-effectiveness, process safety, and environmental impact, thereby offering researchers, chemists, and process development professionals a comprehensive framework for strategic decision-making.
Introduction: The Significance of 2-chloro-5-(methylsulfamoyl)benzoic acid
2-chloro-5-(methylsulfamoyl)benzoic acid is a substituted benzoic acid derivative whose structural motifs are pivotal for the biological activity of several pharmaceutical agents.[2] Its synthesis is a cornerstone in the manufacturing of numerous drugs, making the optimization of its production a key area of focus for the pharmaceutical industry. The ideal synthetic route should not only be high-yielding and cost-effective but also align with the growing imperatives of green chemistry and sustainable manufacturing practices.
Pathway 1: The Classical Approach via Chlorosulfonation of 2-Chlorobenzoic Acid
This traditional and widely documented route commences with the readily available 2-chlorobenzoic acid. The synthesis proceeds through a series of well-established chemical transformations: nitration, reduction, diazotization and chlorosulfonation, followed by amidation.
Experimental Protocol:
Step 1: Nitration of 2-Chlorobenzoic Acid
-
In a reaction vessel equipped with a stirrer and cooling bath, concentrated sulfuric acid is charged.
-
2-chlorobenzoic acid is slowly added while maintaining the temperature between 35-45°C.
-
A mixture of nitric acid and sulfuric acid is then added dropwise, ensuring the reaction temperature does not exceed 40°C.[3]
-
The reaction mixture is stirred for a minimum of 2 hours after the addition is complete.
-
The reaction mass is then quenched by pouring it into cold water, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with water, and dried to yield 2-chloro-5-nitrobenzoic acid. A yield of over 85% with a purity of 99.5% can be achieved.[3]
Step 2: Reduction of 2-chloro-5-nitrobenzoic acid
-
The 2-chloro-5-nitrobenzoic acid is dissolved in a suitable solvent, such as ethanol or methanol.
-
A reducing agent, typically a metal catalyst like palladium on carbon in the presence of hydrogen gas, or a metal in acidic media (e.g., tin or iron in hydrochloric acid), is introduced.
-
The reaction is monitored until the complete conversion of the nitro group to an amine.
-
Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed to yield 2-amino-5-chlorobenzoic acid.
Step 3: Chlorosulfonation of 2-amino-5-chlorobenzoic acid
-
The 2-amino-5-chlorobenzoic acid is carefully added in portions to an excess of chlorosulfonic acid at a controlled temperature, typically below 20°C.
-
The reaction mixture is then gently heated to around 60-70°C and maintained for several hours to ensure complete reaction.
-
The mixture is cooled and cautiously poured onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the sulfonyl chloride derivative.
-
The solid is filtered, washed with cold water, and dried.
Step 4: Amidation of the Sulfonyl Chloride
-
The crude sulfonyl chloride is dissolved in a suitable solvent like acetone or tetrahydrofuran.
-
The solution is cooled in an ice bath, and an aqueous solution of methylamine is added dropwise.
-
The reaction is typically stirred for a few hours at room temperature to complete the amidation.
-
The solvent is then removed under reduced pressure, and the residue is acidified to precipitate the final product, 2-chloro-5-(methylsulfamoyl)benzoic acid.
-
The product is collected by filtration, washed with water, and can be further purified by recrystallization.
Pathway 1: Analysis
-
Cost-Effectiveness: The primary starting material, 2-chlorobenzoic acid, is relatively inexpensive, with prices ranging from approximately €107.40 per kilogram.[4] However, the multi-step nature of this pathway and the use of stoichiometric reagents in several steps can increase the overall cost.
-
Yield: While the initial nitration step can be high-yielding (over 85%), subsequent steps may have variable yields, impacting the overall efficiency.
-
Process Safety: The use of chlorosulfonic acid is a significant safety concern. It is a highly corrosive substance that reacts violently with water, releasing toxic fumes of hydrochloric acid and sulfuric acid.[5][6] The nitration step is also highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Environmental Impact: Chlorosulfonation generates a substantial amount of acidic waste, primarily from the quenching of excess chlorosulfonic acid.[7] The use of heavy metals in the reduction step can also pose environmental disposal challenges.
Pathway 2: Synthesis from 2,4-Dichlorobenzoic Acid
An alternative route, often employed in the synthesis of furosemide, starts with 2,4-dichlorobenzoic acid. This pathway involves chlorosulfonation followed by a selective amination.
Experimental Protocol:
Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
-
2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid, often in the presence of a catalyst such as thionyl chloride, to yield 2,4-dichloro-5-chlorosulfonyl benzoic acid.[8]
-
The reaction conditions are similar to the chlorosulfonation described in Pathway 1, requiring careful temperature control.
Step 2: Amidation with Methylamine
-
The resulting 2,4-dichloro-5-chlorosulfonyl benzoic acid is then reacted with methylamine.
-
The reaction conditions are controlled to favor the amidation of the sulfonyl chloride group, yielding 2,4-dichloro-5-(methylsulfamoyl)benzoic acid.
Step 3: Selective Amination/Displacement of the 4-Chloro Group
-
To arrive at the target molecule, the 4-chloro group would need to be selectively replaced. In the context of furosemide synthesis, this position is typically substituted with furfurylamine.[8] A similar displacement would be necessary to obtain the desired product, which adds complexity and potential for side reactions.
Pathway 2: Analysis
-
Cost-Effectiveness: 2,4-dichlorobenzoic acid is also a commercially available starting material, with prices around $40 for 5 grams.[9][10] The cost per kilogram can be estimated to be in a similar range to 2-chlorobenzoic acid in bulk.
-
Yield: The yields for the chlorosulfonation and amidation steps are generally good. However, the final selective displacement of the 4-chloro group can be challenging and may result in lower overall yields. For furosemide synthesis from 2,4-dichlorobenzoic acid, yields are reported to be in the range of 35-50%.[4]
-
Process Safety: This pathway shares the same significant safety hazards associated with the use of chlorosulfonic acid as Pathway 1.
-
Environmental Impact: Similar to the first pathway, this route generates considerable acidic waste from the chlorosulfonation step.
Pathway 3: The Sandmeyer Reaction Approach
A more convergent approach involves the synthesis of a 2-amino-5-(methylsulfamoyl)benzoic acid intermediate, followed by a Sandmeyer reaction to introduce the 2-chloro substituent in the final step.
Experimental Protocol:
Step 1: Synthesis of 2-amino-5-(methylsulfamoyl)benzoic acid
This intermediate can be prepared from 2-aminobenzoic acid (anthranilic acid) through chlorosulfonation followed by amidation with methylamine.
Step 2: Diazotization of 2-amino-5-(methylsulfamoyl)benzoic acid
-
The 2-amino-5-(methylsulfamoyl)benzoic acid is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid.
-
The solution is cooled to 0-5°C.
-
An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
Step 3: Sandmeyer Reaction
-
The cold diazonium salt solution is then added to a solution of a copper(I) chloride catalyst.
-
The reaction mixture is warmed to promote the displacement of the diazonium group with a chloride ion, with the evolution of nitrogen gas.
-
The final product, 2-chloro-5-(methylsulfamoyl)benzoic acid, precipitates from the solution and is collected by filtration.
Pathway 3: Analysis
-
Cost-Effectiveness: The cost of the starting material, 2-amino-5-methylbenzoic acid, can be a significant factor, with prices around $125 per kilogram.[11] The reagents for the Sandmeyer reaction, sodium nitrite and copper(I) chloride, are relatively inexpensive.
-
Yield: Sandmeyer reactions can be high-yielding, often exceeding 80%, if the diazotization and coupling steps are carefully controlled.
-
Process Safety: Diazonium salts are thermally unstable and can be explosive when isolated in a dry state. Therefore, they are almost always generated in situ and used immediately in a subsequent reaction. Careful temperature control during diazotization is critical.
-
Environmental Impact: The main environmental concern with the Sandmeyer reaction is the generation of copper-containing waste streams, which require appropriate treatment and disposal.
Comparative Analysis and Future Outlook
| Feature | Pathway 1: From 2-Chlorobenzoic Acid | Pathway 2: From 2,4-Dichlorobenzoic Acid | Pathway 3: Sandmeyer Reaction |
| Starting Material Cost | Low | Low | Moderate to High |
| Number of Steps | High (4+ steps) | Moderate (3+ steps) | Low (if intermediate is available) |
| Overall Yield | Moderate | Low to Moderate | Potentially High |
| Key Safety Hazards | Chlorosulfonic acid, nitration exotherm | Chlorosulfonic acid | Unstable diazonium salts |
| Environmental Impact | High acidic waste | High acidic waste, potential for halogenated byproducts | Copper waste streams |
From this analysis, it is evident that each pathway presents a unique set of advantages and disadvantages. The classical route starting from 2-chlorobenzoic acid (Pathway 1) is well-established but suffers from a long reaction sequence and significant safety and environmental concerns associated with chlorosulfonation. The route from 2,4-dichlorobenzoic acid (Pathway 2) is less direct for the target molecule and shares many of the same drawbacks. The Sandmeyer reaction approach (Pathway 3) offers a more convergent and potentially higher-yielding route in the final step, but the cost and availability of the key amino-sulfamoyl intermediate are critical considerations for its economic viability.
The future of synthesizing 2-chloro-5-(methylsulfamoyl)benzoic acid and other pharmaceutical intermediates will undoubtedly be shaped by the principles of green chemistry. Research into alternative, less hazardous sulfonating agents to replace chlorosulfonic acid is an active area of investigation. Furthermore, the development of catalytic and more atom-economical C-H activation/amination methodologies could one day provide more direct and sustainable routes to these important molecules. For now, a careful evaluation of the trade-offs between raw material cost, process efficiency, safety, and environmental stewardship is essential for selecting the optimal synthetic strategy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
